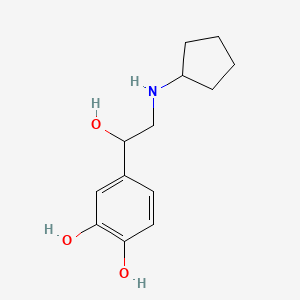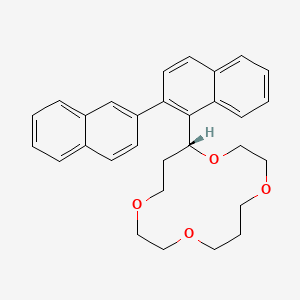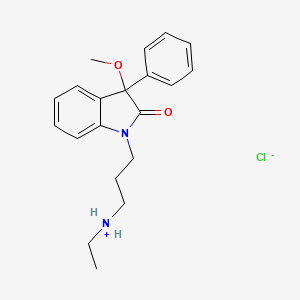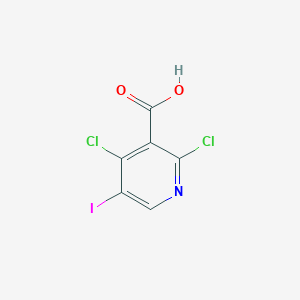
2,4-dichloro-5-iodo-3-Pyridinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-5-iodo-3-Pyridinecarboxylic acid is an organic compound belonging to the pyridinecarboxylic acid family. This compound is characterized by the presence of chlorine and iodine substituents on the pyridine ring, which significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-iodo-3-Pyridinecarboxylic acid typically involves the halogenation of pyridinecarboxylic acid derivatives. One common method includes the chlorination of 3-Pyridinecarboxylic acid followed by iodination under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure the selective substitution of chlorine and iodine atoms at the desired positions on the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-dichloro-5-iodo-3-Pyridinecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can form new carbon-carbon bonds through coupling reactions, such as Suzuki or Heck coupling.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic compounds, halogenating agents, and oxidizing or reducing agents. Reaction conditions often involve specific temperatures, pressures, and the presence of catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated pyridine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Applications De Recherche Scientifique
2,4-dichloro-5-iodo-3-Pyridinecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the interactions of halogenated pyridine derivatives with biological targets.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,4-dichloro-5-iodo-3-Pyridinecarboxylic acid involves its interaction with molecular targets through halogen bonding, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways. The presence of chlorine and iodine atoms can enhance the compound’s binding affinity to specific targets, making it a valuable tool in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dichloro-2-pyridinecarboxylic acid: Similar in structure but lacks the iodine substituent.
4-Iodo-pyridine-2-carboxylic acid: Contains an iodine atom but differs in the position of the substituents.
Picloram: A pyridinecarboxylic acid derivative with different halogen substituents.
Uniqueness
2,4-dichloro-5-iodo-3-Pyridinecarboxylic acid is unique due to the specific arrangement of chlorine and iodine atoms on the pyridine ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
343781-54-4 |
|---|---|
Formule moléculaire |
C6H2Cl2INO2 |
Poids moléculaire |
317.89 g/mol |
Nom IUPAC |
2,4-dichloro-5-iodopyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H2Cl2INO2/c7-4-2(9)1-10-5(8)3(4)6(11)12/h1H,(H,11,12) |
Clé InChI |
PSTZYWJUPVDVDH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=N1)Cl)C(=O)O)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


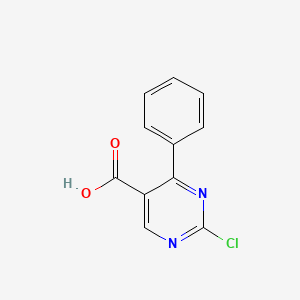
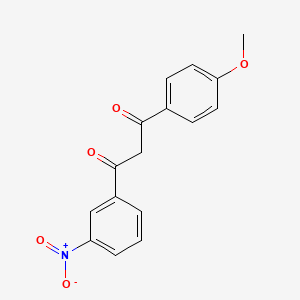

![n-[6'-(Diethylamino)-3-oxo-3h-spiro[2-benzofuran-1,9'-xanthen]-2'-yl]-n-phenylacetamide](/img/structure/B13734768.png)

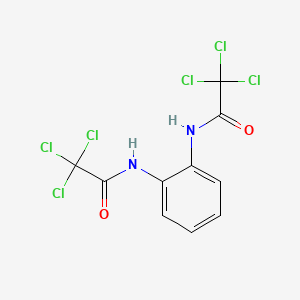


![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(1-oxopentyl)oxime]](/img/structure/B13734796.png)


